molecular formula C42H70O11 B1681400 Salinomycin CAS No. 53003-10-4

Salinomycin

Cat. No.: B1681400
CAS No.: 53003-10-4
M. Wt: 751.0 g/mol
InChI Key: KQXDHUJYNAXLNZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Salinomycin, a monocarboxylic polyether antibiotic isolated from Streptomyces albus, primarily targets cancer stem cells (CSCs), particularly breast cancer stem cells (BCSCs) . CSCs are a small subpopulation of cells that have the ability to self-renew and differentiate into tumor cells . They contribute to drug resistance, tumor recurrence, and metastasis .

Mode of Action

This compound acts as a membrane ionophore that facilitates ion flux through the cytoplasmic and mitochondrial membranes . It works as a mobile carrier and discharges K+ rapidly .

Pharmacokinetics

It is known that this compound can efficiently induce proliferation inhibition, cell death, and metastasis suppression against human cancers from different origins both in vivo and in vitro .

Result of Action

The result of this compound’s action involves lysosomal iron sequestration, leading to the production of reactive oxygen species, lysosome membrane permeabilization, and ferroptosis . There is increasing evidence that this compound can inhibit cell proliferation, invasion, and migration in breast cancer and reverse the immune-inhibitory microenvironment to prevent tumor growth and metastasis .

Action Environment

The effect of this compound on the microbiota of cecal content, manure compost, and soil has been studied . In the animal model of coccidia infection, the treatment of this compound and ethanamizuril may reconstruct a new equilibrium of the intestinal microbiota . In an in vitro environment, the effect of ethanamizuril on composting and soil microbiota seems to be slight. This compound has a great impact on the microbial communities of manure composting and soil . In particular, the promoting effect of this compound on Proteobacteria phylum should be further concerned .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salinomycin can be synthesized through various methods. One common approach involves the fermentation of Streptomyces albus followed by extraction and purification . The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation and extraction processes. The fermentation is carried out in bioreactors, and the extraction and purification steps are optimized for high yield and purity . The final product is often formulated into granules or fine powders for ease of use in various applications .

Scientific Research Applications

Biological Activity

Salinomycin is a polyether antibiotic initially used as a coccidiostat in veterinary medicine, particularly for poultry. Over recent years, it has garnered attention for its potential therapeutic applications in oncology, particularly in targeting cancer stem cells (CSCs) and overcoming multidrug resistance. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and potential clinical applications.

This compound exhibits multiple mechanisms of action that contribute to its anticancer properties:

  • Targeting Cancer Stem Cells : this compound selectively targets CSCs, which are often resistant to conventional therapies. It induces apoptosis and inhibits tumorsphere formation in various cancer cell lines, including breast and lung cancers .
  • Induction of Autophagy : Research indicates that this compound can trigger autophagic cell death. This process involves the activation of autophagy-related proteins and the accumulation of reactive oxygen species (ROS), leading to cell death .
  • Inhibition of DNA Repair : this compound has been shown to interfere with DNA repair mechanisms, particularly by decreasing the levels of RAD51, a protein involved in homologous recombination repair. This property enhances the sensitivity of cancer cells to radiation therapy .
  • Modulation of Signaling Pathways : The compound affects several signaling pathways, including the Wnt and MAPK pathways, which are crucial for cell proliferation and survival .

Summary Table of Mechanisms

MechanismDescription
Targeting CSCsInduces apoptosis in cancer stem cells and inhibits tumorsphere formation
Induction of AutophagyTriggers autophagic cell death via ROS production
Inhibition of DNA RepairDecreases RAD51 levels, enhancing sensitivity to radiation
Modulation of Signaling PathwaysAffects Wnt and MAPK pathways critical for cell survival

Anticancer Activity

This compound has demonstrated potent anticancer effects across a variety of tumor types:

  • Breast Cancer : In clinical studies, this compound treatment resulted in tumor regression and decreased tumor markers in patients with metastatic triple-negative breast cancer .
  • Lung Cancer : this compound effectively inhibited tumorsphere formation in lung adenocarcinoma cells and induced apoptosis in CSCs derived from these tumors .
  • Gastric Cancer : It has shown efficacy against gastric cancer stem-like cells by inhibiting their proliferation and viability .

Case Studies

  • Triple-Negative Breast Cancer :
    • A patient with metastatic triple-negative breast cancer treated with intravenous this compound showed a partial clinical response and reduced tumor markers (Ca 15-3 and CEA) post-treatment .
  • Advanced Vulvar Cancer :
    • An 82-year-old patient exhibited tumor regression after systemic this compound treatment for locally advanced vulvar cancer, indicating its potential as an effective therapeutic option .
  • Melanoma :
    • In vivo studies on melanoma cells demonstrated that this compound significantly inhibited tumor growth compared to control groups, showcasing its potential as an anticancer agent .

Antibacterial Activity

Beyond its anticancer properties, this compound also exhibits antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacterial strains.

Summary Table of Antibacterial Activity

BacteriaActivity
MRSAEffective against multidrug-resistant strains
Mycobacterium tuberculosisExhibits significant antibacterial properties

Properties

IUPAC Name

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXDHUJYNAXLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860650
Record name 2-(6-{6-[2-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro[4.1.5~7~.3~5~]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-5-methyloxan-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cancer stem cells (CSCs) play important roles in the formation, growth and recurrence of tumors, particularly following therapeutic intervention. Salinomycin has received recent attention for its ability to target breast cancer stem cells (BCSCs), but the mechanisms of action involved are not fully understood. In the present study, we sought to investigate the mechanisms responsible for salinomycin's selective targeting of BCSCs and its anti-tumor activity. Salinomycin suppressed cell viability, concomitant with the downregulation of cyclin D1 and increased p27(kip1) nuclear accumulation. Mammosphere formation assays revealed that salinomycin suppresses self-renewal of ALDH1-positive BCSCs and downregulates the transcription factors Nanog, Oct4 and Sox2. TUNEL analysis of MDA-MB-231-derived xenografts revealed that salinomycin administration elicited a significant reduction in tumor growth with a marked downregulation of ALDH1 and CD44 levels, but seemingly without the induction of apoptosis. Our findings shed further light on the mechanisms responsible for salinomycin's effects on BCSCs., Salinomycin, an antibiotic potassium ionophore, has been reported recently to act as a selective breast cancer stem cell inhibitor, but the biochemical basis for its anticancer effects is not clear. The Wnt/beta-catenin signal transduction pathway plays a central role in stem cell development, and its aberrant activation can cause cancer. In this study, we identified salinomycin as a potent inhibitor of the Wnt signaling cascade. In Wnt-transfected HEK293 cells, salinomycin blocked the phosphorylation of the Wnt coreceptor lipoprotein receptor related protein 6 (LRP6) and induced its degradation. Nigericin, another potassium ionophore with activity against cancer stem cells, exerted similar effects. In otherwise unmanipulated chronic lymphocytic leukemia cells with constitutive Wnt activation nanomolar concentrations of salinomycin down-regulated the expression of Wnt target genes such as LEF1, cyclin D1, and fibronectin, depressed LRP6 levels, and limited cell survival. Normal human peripheral blood lymphocytes resisted salinomycin toxicity. These results indicate that ionic changes induced by salinomycin and related drugs inhibit proximal Wnt signaling by interfering with LPR6 phosphorylation, and thus impair the survival of cells that depend on Wnt signaling at the plasma membrane.
Details PMID:21788521, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3156152, Lu D et al; Proc Natl Acad Sci U S A 108 (32): 13253-7 (2011)
Record name SALINOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

53003-10-4
Record name Salinomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALINOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

112.5-113.5 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1552
Record name SALINOMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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